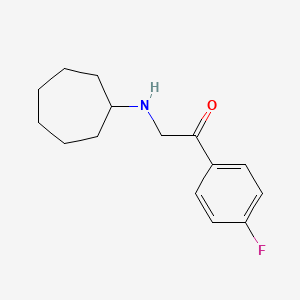

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone

Descripción general

Descripción

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone, also known as CFAE, is a compound that has been studied extensively for its potential applications in the field of science. CFAE is an aryl ether, meaning that it consists of a phenyl group, which is connected to an ether group. This compound has a variety of properties that make it a useful tool for scientists, including its ability to easily undergo chemical reactions and its ability to interact with a variety of other compounds. Additionally, CFAE has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Spectroscopic Analysis

The compound has been studied using ionization-loss stimulated Raman spectroscopy . This technique provides insights into the intra- and inter-molecular interactions that play a role in stabilizing clusters of the compound with water molecules . Such studies are crucial for understanding the fundamental physical chemistry of the molecule.

Computational Chemistry

Density functional calculations have been performed on the compound to understand its structural features . These computational studies are essential for predicting the behavior of the molecule in various environments and can guide experimental chemists in synthesizing new derivatives.

Opto-Electronic Systems

“2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone” derivatives, such as 4-fluoro-phenethylammonium iodide , are used as precursors in the preparation of perovskite-based opto-electronic systems , including perovskite solar cells . These materials are known for their improved power conversion efficiencies and superior humidity and thermal stability.

Solar Cell Research

The fluorinated long-chain organic spacers derived from the compound induce a strong dipole field which facilitates charge dissociation in solar cells . This property is exploited to enhance the efficiency and stability of perovskite solar cells, making them more viable for commercial use.

Molecular Interaction Studies

The monohydration of derivatives like 4-FPEA provides an insight into the intra- and inter-molecular interactions that stabilize such clusters . Understanding these interactions is vital for the development of new pharmaceuticals and materials science applications.

Propiedades

IUPAC Name |

2-(cycloheptylamino)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c16-13-9-7-12(8-10-13)15(18)11-17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXWMOBHXFJBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

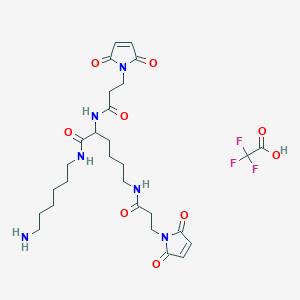

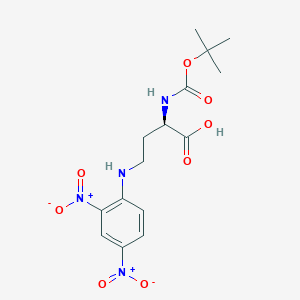

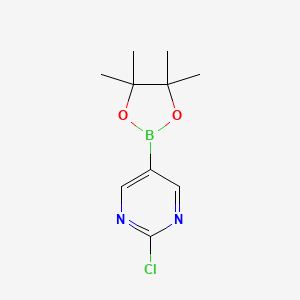

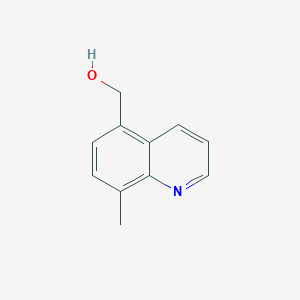

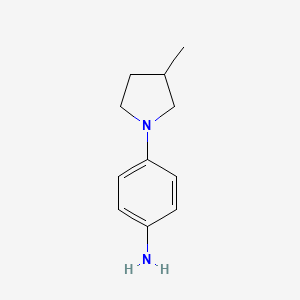

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)

![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1421940.png)